molecular formula C23H19ClN6O2S B2977699 N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207043-05-7

N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2977699
CAS No.: 1207043-05-7
M. Wt: 478.96
InChI Key: NBBSTTIMFYMGLH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex synthetic organic compound designed for advanced scientific research. It features a multi-heterocyclic core structure based on the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold, a system of significant interest in medicinal chemistry . Compounds with this privileged scaffold are frequently investigated as potential inhibitors of specific enzymes or receptors . The structure incorporates a thioacetamide linker, which may contribute to its ability to interact with biological targets. Research into analogous pyrazolo-triazolopyrazine and pyrazolopyrimidine derivatives has demonstrated their potential in drug discovery, particularly in the development of kinase inhibitors for diseases such as cancer . For instance, similar compounds have shown promising in vitro anti-proliferative activity against various human cancer cell lines and have been identified as potent inhibitors of enzymes like CDK2/cyclin A2 . The mechanism of action for this class of compounds typically involves high-affinity binding to the ATP-binding site of target kinases, often facilitated by essential hydrogen bonds with key amino acid residues, such as Leu83, leading to inhibition of the enzyme's activity and disruption of downstream signaling pathways . This compound is intended for research applications only, including use as a reference standard in analytical studies, a pharmacophore in structure-activity relationship (SAR) explorations, and a molecular probe for investigating biochemical processes. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1207043-05-7

Molecular Formula

C23H19ClN6O2S

Molecular Weight

478.96

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(24)11-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

NBBSTTIMFYMGLH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the thioacetamide moiety enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines effectively.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Induction of apoptosis
Compound BNCI-H46012.50Inhibition of cell proliferation
This compoundTBDTBD

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Many pyrazole derivatives target kinases involved in cancer progression.
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways.

Study 1: Antitumor Activity Assessment

A recent study evaluated the anticancer potential of similar pyrazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited notable cytotoxicity.

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated the compound's ability to reduce tumor size significantly when administered at specific dosages. The study highlighted the importance of dosage and administration route in maximizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

Pyrazolo-Triazolo-Pyrazine Derivatives
  • Compound 1 and 7 (from ) : These compounds share a pyrazolo-triazolo-pyrazine core but differ in substituents. NMR data (Table 2, Figure 6) reveals that regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts compared to the parent compound Rapa, indicating substituent-induced electronic perturbations .
  • Key Finding : Substituents at regions A and B significantly alter the chemical environment, affecting binding affinity or catalytic activity.
Pyrrolo-Thiazolo-Pyrimidine Derivatives ()
  • Compound 8 : Features a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with 4-methoxyphenyl and phenyl groups.
  • The methoxyphenyl group common to both compounds suggests shared synthetic strategies for electron modulation .

Substituent-Based Analogues

Thioacetamide Derivatives ()
  • N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides : These compounds feature a thioacetamide backbone similar to the target molecule.
    • Activity : Demonstrated antimicrobial and anti-inflammatory properties, suggesting the thioacetamide group enhances bioactivity.
    • Structural Divergence : Replacement of the pyrazolo-triazolo-pyrazine core with a triazole-pyrazole system reduces planarity, impacting π-π interactions .
Quinazoline-Pyrazole Hybrids ()
  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones: These hybrids share a chloro-substituted aromatic system (similar to the 5-chloro-2-methylphenyl group in the target compound). Activity: Exhibited antifungal effects against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to the commercial agent hymexazol . Key Difference: The acylhydrazone group introduces additional hydrogen-bonding sites absent in the target compound.

Functional Group Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Pyrazolo-triazolo-pyrazine 4-Methoxyphenyl, 5-chloro-2-methylphenyl Not reported Multi-step heterocyclization
Compound 7 () Pyrazolo-triazolo-pyrazine Undisclosed substituents NMR shifts analyzed Derived from Rapa
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl Not reported Phenylisothiocyanate reaction
N-R-2-(triazole-thio)acetamides () Triazole-pyrazole Phenyl, methylpyrazole Antimicrobial NaOH-mediated cyclization
Quinazoline-pyrazole hybrids () Quinazoline-pyrazole Chlorophenyl, acylhydrazone Antifungal Condensation reactions

Key Research Findings

  • Thioacetamide Utility : Derivatives with thioether linkages () show consistent bioactivity, supporting the hypothesis that sulfur-containing groups improve target binding .

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core in this compound?

The core heterocyclic system is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) facilitates the cyclization of intermediates like substituted pyrazole-carbonyl hydrazides to form oxadiazole or triazolo-pyrazine derivatives. Key steps include the formation of thioacetamide linkages through nucleophilic substitution or condensation reactions .

Q. Which spectroscopic methods are critical for characterizing the thioacetamide moiety in this compound?

Infrared (IR) spectroscopy identifies the C=S stretching vibration (~1,100–1,250 cm⁻¹), while ¹H NMR confirms the methylene (-CH₂-) protons adjacent to the sulfur atom (δ 3.5–4.5 ppm). ¹³C NMR distinguishes the thiocarbonyl carbon (δ ~170–200 ppm). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .

Q. How is the regioselectivity of heterocyclic ring formation ensured during synthesis?

Regioselectivity is controlled by steric and electronic factors. For example, the 4-methoxyphenyl group at position 9 of the pyrazolo-triazolo-pyrazine scaffold directs cyclization due to its electron-donating methoxy substituent, favoring nucleophilic attack at the less hindered position. Reaction conditions (e.g., solvent polarity, temperature) further refine selectivity .

Q. What are the key intermediates reported in the synthesis of similar N-substituted pyrazolo-triazolo-pyrazine derivatives?

Critical intermediates include:

  • 5-(Chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazoles : Used to introduce aryl groups via nucleophilic substitution .
  • N-arylsubstituted α-chloroacetamides : Provide the thioacetamide linkage through reaction with thiol-containing heterocycles .

Q. How are purity and identity validated for this compound in synthetic workflows?

Purity is assessed via HPLC with UV detection (λ = 254 nm), while identity is confirmed by combining elemental analysis (C, H, N, S), high-resolution MS, and X-ray crystallography for unambiguous structural determination .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of the 4-methoxyphenyl group?

  • Protecting group chemistry : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups for hydroxyl or amine functionalities).
  • Flow chemistry : Continuous flow systems improve mixing efficiency and reduce byproducts during coupling reactions .

Q. How can Design of Experiments (DoE) optimize reaction conditions for the thioacetamide linkage?

DoE evaluates factors like temperature, stoichiometry, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for thiol-acetamide coupling, minimizing side products (e.g., disulfide formation) while maximizing yield. Response surface models (RSM) predict interactions between variables .

Q. What computational methods predict the reactivity of the pyrazolo-triazolo-pyrazine system?

Density Functional Theory (DFT) calculations model electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies assess binding affinities for biological targets, guiding structural modifications .

Q. How to resolve contradictions between spectral data and expected structures?

  • X-ray crystallography : Provides definitive bond lengths and angles, resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
  • 2D NMR techniques : HSQC and HMBC correlations map proton-carbon connectivity, clarifying complex splitting patterns .

Q. What in vitro models assess the bioactivity of such complex heterocycles?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase/GTPase activity).
  • Cellular cytotoxicity : MTT or resazurin assays evaluate antiproliferative effects in cancer cell lines. Metabolic stability is tested in liver microsomes to predict pharmacokinetic profiles .

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